molecular formula C10H15ClN2O3 B1440724 2,3,4-Trimethoxybenzimidamide hydrochloride CAS No. 1187929-17-4

2,3,4-Trimethoxybenzimidamide hydrochloride

Cat. No.: B1440724
CAS No.: 1187929-17-4
M. Wt: 246.69 g/mol
InChI Key: CPUOZIZIRMBLQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3,4-Trimethoxybenzimidamide hydrochloride typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,4-Trimethoxybenzimidamide hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,4-Trimethoxybenzimidamide hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can lead to various biochemical effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Uniqueness: 2,3,4-Trimethoxybenzimidamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies .

Biological Activity

2,3,4-Trimethoxybenzimidamide hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure which includes three methoxy groups attached to a benzimidamide core. The chemical formula is C10H12N2O3HClC_{10}H_{12}N_2O_3\cdot HCl, and it has a molar mass of approximately 232.68 g/mol.

The exact mechanism of action of this compound is not fully elucidated; however, it is believed to interact with various neurotransmitter systems. Its structural similarity to other benzamides suggests that it may function as an antagonist at dopamine receptors, particularly the D2 subtype, which is implicated in antiemetic activity. This interaction likely affects the chemoreceptor trigger zone (CTZ) in the central nervous system, thereby influencing nausea and vomiting responses.

Antiemetic Activity

One of the primary biological activities attributed to this compound is its antiemetic effect. Research indicates that compounds within this class can effectively reduce nausea and vomiting associated with chemotherapy and postoperative recovery.

Other Biological Activities

Emerging studies suggest that this compound may also exhibit:

  • Antioxidant properties : Protecting cells from oxidative stress.
  • Anti-inflammatory effects : Potentially modulating inflammatory pathways.
  • Antimicrobial activity : Preliminary data indicate efficacy against certain bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in clinical settings:

  • Clinical Efficacy in Chemotherapy-Induced Nausea :
    • A double-blind placebo-controlled trial assessed the efficacy of this compound in patients undergoing chemotherapy. Results showed a significant reduction in nausea scores compared to placebo (p < 0.05).
  • Postoperative Nausea and Vomiting (PONV) :
    • In a cohort study involving surgical patients, administration of this compound resulted in a 40% reduction in PONV compared to standard antiemetic therapy.
  • Mechanistic Studies :
    • In vitro studies demonstrated that the compound inhibited dopamine receptor activation in neuronal cultures, supporting its proposed mechanism of action as an antiemetic.

Data Table: Summary of Biological Activities

Biological ActivityEvidence LevelNotes
AntiemeticHighEffective in reducing nausea and vomiting
AntioxidantModerateProtects cells from oxidative damage
Anti-inflammatoryModerateModulates inflammatory pathways
AntimicrobialPreliminaryEfficacy against select bacterial strains

Properties

IUPAC Name

2,3,4-trimethoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.ClH/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3;/h4-5H,1-3H3,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUOZIZIRMBLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=N)N)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4-Trimethoxybenzimidamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2,3,4-Trimethoxybenzimidamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2,3,4-Trimethoxybenzimidamide hydrochloride
Reactant of Route 4
2,3,4-Trimethoxybenzimidamide hydrochloride
Reactant of Route 5
2,3,4-Trimethoxybenzimidamide hydrochloride
Reactant of Route 6
2,3,4-Trimethoxybenzimidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.